

Application Notes: Quin-2 for Intracellular Calcium Measurement

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Compound of Interest

Compound Name: *quin-C7*

Cat. No.: *B15606019*

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Introduction

Quin-2 is a pioneering fluorescent chelator highly selective for calcium (Ca^{2+}) ions.[1] Developed in the early 1980s, it became one of the first widely used tools for measuring cytoplasmic free calcium concentrations ($[\text{Ca}^{2+}]_i$) in living cells.[1] Its ability to be trapped inside cells made it possible to study the role of calcium as a second messenger in a variety of non-excitable and excitable cells, which was previously intractable.[1] Quin-2 binds to Ca^{2+} with high affinity, resulting in a significant increase in its fluorescence intensity, allowing researchers to monitor changes in intracellular calcium levels in response to various stimuli.[1][2]

Principle of Detection

The use of Quin-2 in cell culture relies on its acetoxymethyl ester derivative, Quin-2 AM. The AM ester group renders the molecule lipophilic, allowing it to readily permeate the cell membrane.[3][4] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the parent Quin-2 molecule.[1][3] This process traps the now membrane-impermeant Quin-2 tetracarboxylate in the cytoplasm.

Upon binding to free Ca^{2+} , Quin-2 undergoes a conformational change that enhances its fluorescence quantum yield approximately five-fold.[1] By exciting the Quin-2-loaded cells at its excitation maximum (~339 nm) and measuring the fluorescence emission (~492 nm), one can quantify changes in $[\text{Ca}^{2+}]_i$. [1][5]

Key Applications in Research

- **Measurement of Resting $[Ca^{2+}]_i$:** Quin-2 is effective for determining basal intracellular calcium levels, which are typically in the nanomolar range.[\[1\]](#)
- **Monitoring Ca^{2+} Transients:** It is used to study the mobilization of intracellular calcium following the activation of cell surface receptors and ion channels.[\[6\]](#)
- **Intracellular Ca^{2+} Buffering:** Due to its high affinity for calcium and the need for millimolar loading concentrations for a clear signal, Quin-2 can act as a significant intracellular calcium buffer.[\[1\]](#)[\[5\]](#) While this can blunt or slow physiological Ca^{2+} transients, this property can be intentionally exploited to investigate the downstream effects of inhibiting calcium signals.[\[1\]](#)
- **Fluorescence Imaging:** Quin-2 can be used for fluorescence microscopy to visualize spatial and temporal changes in intracellular calcium, such as the formation of Ca^{2+} gradients within cells.[\[7\]](#)[\[8\]](#)

Limitations and Considerations

- **Buffering Effect:** The high intracellular concentrations required for adequate signal can buffer the very signal being measured.[\[1\]](#)
- **Phototoxicity and Bleaching:** Like many UV-excitable dyes, Quin-2 can be susceptible to photobleaching and can induce phototoxicity with prolonged exposure.
- **Metabolic Effects:** High concentrations of Quin-2 have been shown to affect cellular metabolism, including reducing ATP levels and altering phosphoinositide metabolism.[\[6\]](#)[\[9\]](#)[\[10\]](#)
- **Comparison to Newer Dyes:** More modern calcium indicators like Fura-2 and Fluo-4 offer significant advantages, including higher fluorescence quantum yields (allowing for lower, less-perturbing loading concentrations), ratiometric measurement capabilities (Fura-2), and excitation with visible light (Fluo-4), which reduces phototoxicity.[\[11\]](#)[\[12\]](#)

Quantitative Data Summary

The key properties and typical experimental parameters for Quin-2 are summarized in the tables below for easy reference.

Table 1: Physicochemical and Spectroscopic Properties of Quin-2

Property	Value	Reference
Excitation Maximum (Ca ²⁺ -bound)	~339 nm	[1] [5]
Emission Maximum (Ca ²⁺ -bound)	~492 nm	[1] [5]
Dissociation Constant (Kd) for Ca ²⁺	115 nM (in cytoplasm-mimicking buffer)	[1] [5]
Dissociation Constant (Kd) for Mg ²⁺	89 µM (at pH 7.5)	[13] [14]
Form for Cell Loading	Quin-2 AM (Acetoxymethyl ester)	[3] [15]

| Solvent for Stock Solution | Anhydrous DMSO |[\[3\]](#)[\[15\]](#) |

Table 2: Typical Cell Loading Parameters for Quin-2 AM

Parameter	Recommendation	Reference
Stock Solution Concentration	2 - 5 mM in anhydrous DMSO	[15]
Working Solution Concentration	1 - 10 µM (4-5 µM is common)	[3] [15]
Loading Buffer	Hanks' Balanced Salt Solution (HBSS) or similar	[15]
Loading Temperature	37 °C	[15]
Incubation Time	30 - 60 minutes	[15]

| Aqueous Solubility Enhancer (Optional)| Pluronic® F-127 (e.g., 0.04%) |[\[15\]](#) |

Experimental Protocols

Protocol 1: Reagent Preparation

1.1. Quin-2 AM Stock Solution (2-5 mM)

- Quin-2 AM is light-sensitive and moisture-sensitive. Handle it in low-light conditions.
- Allow the vial of lyophilized Quin-2 AM to equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare a 2 to 5 mM stock solution by dissolving the Quin-2 AM in high-quality, anhydrous DMSO.^[15] For example, to make a 5 mM stock from 1 mg of Quin-2 AM (MW: 829.76), add 241 μ L of DMSO.
- Vortex thoroughly to ensure the compound is fully dissolved.
- Aliquot the stock solution into single-use volumes (e.g., 10-20 μ L) and store desiccated at -20°C, protected from light.^[3] Avoid repeated freeze-thaw cycles.

1.2. Quin-2 AM Working Solution (1-10 μ M)

- On the day of the experiment, thaw an aliquot of the Quin-2 AM stock solution.
- Prepare a physiological buffer of your choice (e.g., HBSS with calcium and magnesium, supplemented with HEPES to maintain pH).
- Dilute the stock solution into the buffer to achieve the final desired working concentration (typically 1-10 μ M).^[3]
- Optional: To improve the solubility of Quin-2 AM in the aqueous buffer, it can be first mixed with a solution of Pluronic® F-127 (e.g., to a final concentration of 0.04%) before final dilution.^[15]
- Vortex the working solution immediately before adding it to the cells.

Protocol 2: Loading Cells with Quin-2 AM

This protocol provides a general guideline and should be optimized for your specific cell type and experimental conditions.

2.1. For Adherent Cells:

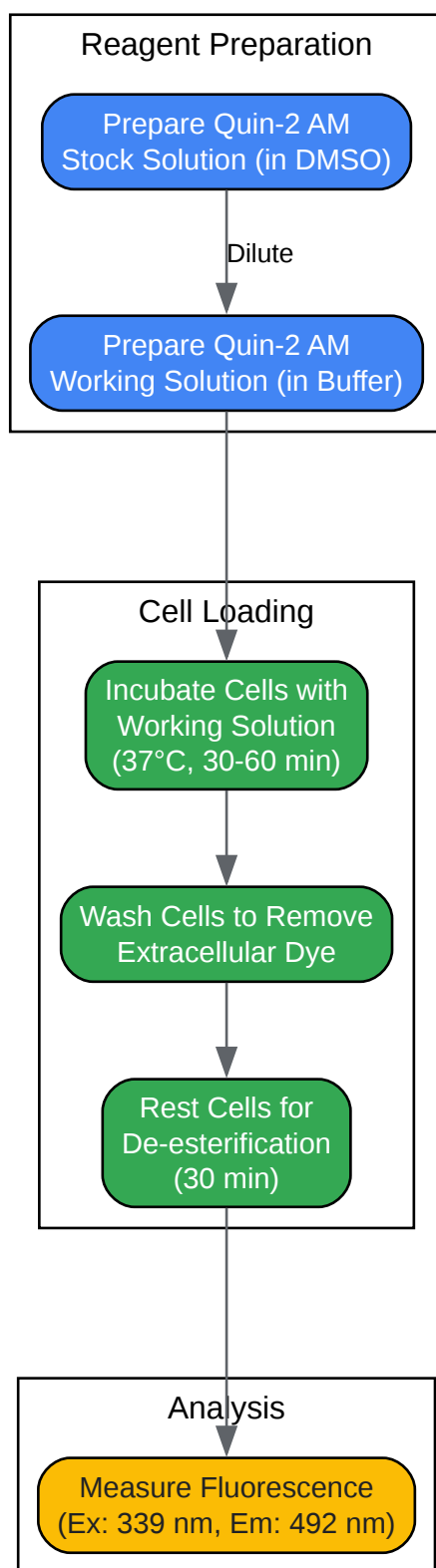
- Plate cells on coverslips or in a multi-well plate and culture until they reach the desired confluency.
- Aspirate the culture medium from the cells.
- Wash the cells once with warm (37°C) physiological buffer (e.g., HBSS).
- Add the freshly prepared Quin-2 AM working solution to the cells. Ensure the volume is sufficient to cover the cell monolayer.
- Incubate the cells at 37°C for 30-60 minutes in the dark.^[15] The optimal time may vary between cell types.
- After incubation, aspirate the loading solution.
- Wash the cells two to three times with warm buffer to remove any extracellular dye.
- Add fresh buffer to the cells. It is recommended to allow the cells to rest for an additional 30 minutes at room temperature or 37°C to ensure complete de-esterification of the dye.
- The cells are now ready for fluorescence measurement or imaging.

2.2. For Suspension Cells:

- Harvest cells by centrifugation (e.g., 400 x g for 3-4 minutes).^[3]
- Discard the supernatant and resuspend the cell pellet in warm physiological buffer.
- Centrifuge again, discard the supernatant, and resuspend the cells in the Quin-2 AM working solution at a suitable density (e.g., 1×10^6 cells/mL).^[3]
- Incubate the cell suspension at 37°C for 30-60 minutes in the dark, with occasional gentle mixing.

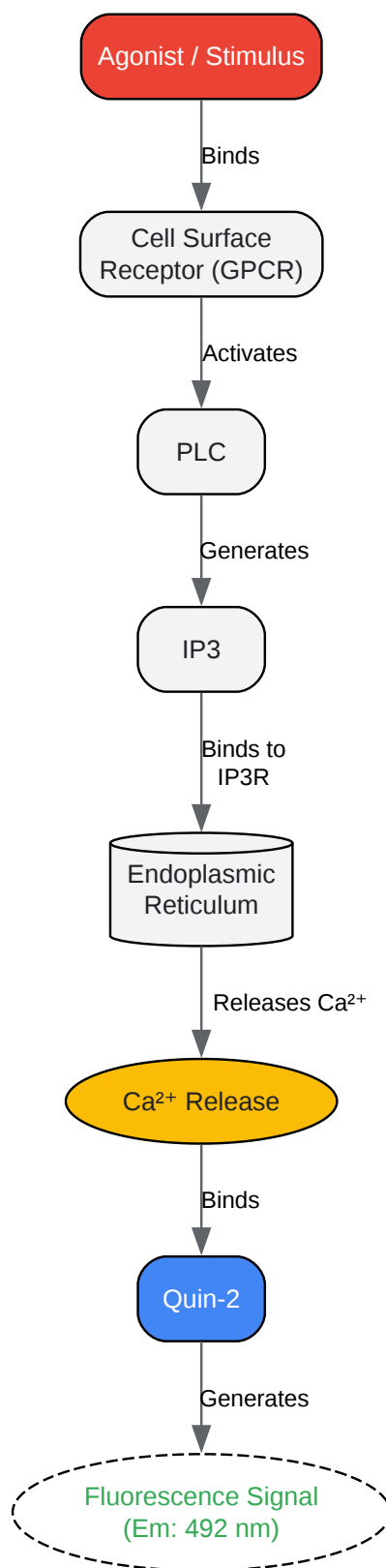
- After incubation, pellet the cells by centrifugation.
- Discard the supernatant and wash the cells by resuspending them in fresh warm buffer. Repeat the wash step two to three times to ensure complete removal of extracellular dye.[3]
- Resuspend the final cell pellet in the desired buffer for analysis. Allow 30 minutes for complete de-esterification.
- The cells are now ready for analysis by fluorometry or flow cytometry.

Visualizations



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Caption: Experimental workflow for loading cells with Quin-2 AM.



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Caption: Signaling pathway showing Quin-2 detecting Ca²⁺ release.

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